O,O-Diethyl phenylphosphonothioate

Description

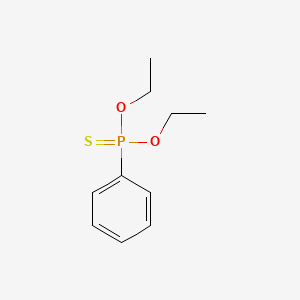

Structure

3D Structure

Properties

IUPAC Name |

diethoxy-phenyl-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15O2PS/c1-3-11-13(14,12-4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEEVMKZCLPHMRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(C1=CC=CC=C1)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15O2PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40211375 | |

| Record name | Phosphonothioic acid, phenyl-, O,O-diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40211375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6231-03-4 | |

| Record name | O,O-Diethyl P-phenylphosphonothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6231-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonothioic acid, phenyl-, O,O-diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006231034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonothioic acid, phenyl-, O,O-diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40211375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

From O,O-Diethyl phosphorochloridothioate: One method involves reacting O,O-Diethyl phosphorochloridothioate with 2-chloroquinolin-3-ylmethanol derivatives in the presence of sodium hydroxide.

Using Thiophosphate Salts: Another method involves the reaction of with alkyl halides in the presence of a base.

Industrial Production Methods: Industrial production methods for O,O-Diethyl phenylphosphonothioate typically involve large-scale synthesis using the above-mentioned routes, optimized for yield and purity. The use of microwave irradiation and solvent-free conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.

Substitution: This compound can participate in nucleophilic substitution reactions, where the phosphorus-sulfur bond is cleaved and replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and peracids.

Nucleophiles: Common nucleophiles include alkoxides and amines.

Major Products:

Oxidation Products: Sulfoxides and sulfones.

Substitution Products: Phosphonates and other substituted phosphonothioates.

Scientific Research Applications

Pesticide Applications

EPN is primarily utilized as an insecticide due to its effectiveness against a wide range of pests. It acts by inhibiting the enzyme acetylcholinesterase, leading to the accumulation of acetylcholine at nerve synapses, which ultimately causes paralysis and death in insects.

Insecticidal Activity

- Target Pests : EPN is effective against various insect pests including Lepidoptera, Diptera, Orthoptera, Hemiptera, and Coleoptera. Its application is significant in field crops, fruits, and vegetables.

- Application Rates : The compound is typically applied at varying dosages depending on the target pest and crop type. For instance, it may be used at concentrations ranging from 10 to 100 ppm in agricultural settings .

Neurotoxicology Studies

Research has demonstrated that EPN poses neurotoxic risks not only to target pests but also to non-target organisms, including mammals.

Subchronic Toxicity Studies

- A study involving daily dermal administration of EPN to hens showed that doses as low as 0.01 mg/kg could lead to delayed neurotoxicity manifesting as ataxia or paralysis at higher doses (2.5 to 10 mg/kg) over a period of 90 days .

- Histopathological examination revealed significant degeneration of axons and myelin in the spinal cord of affected hens, indicating profound neurotoxic effects similar to other known neurotoxic agents .

Environmental Degradation and Remediation

The persistence of EPN in the environment raises concerns about contamination and toxicity. Research into its degradation is crucial for mitigating its environmental impact.

Degradation Mechanisms

- Recent studies have explored the use of high oxidation state molybdenum complexes for the degradation of phosphate esters like EPN. These complexes can catalyze the breakdown of such compounds under aerobic conditions without producing harmful byproducts .

- The degradation process involves hydrolysis that occurs at neutral pH levels, making it practical for real-world applications such as soil and water remediation .

Case Studies and Research Findings

A variety of studies have documented the effects and applications of EPN:

Mechanism of Action

Mechanism: O,O-Diethyl phenylphosphonothioate exerts its effects primarily through the inhibition of acetylcholinesterase. It binds to the active site of the enzyme, preventing the breakdown of acetylcholine, which leads to an accumulation of acetylcholine at synapses and subsequent neurotoxicity .

Molecular Targets and Pathways:

Acetylcholinesterase: The primary target of .

Neurotransmission Pathways: The compound affects cholinergic neurotransmission by inhibiting acetylcholine breakdown.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares O,O-diethyl phenylphosphonothioate with its analogs in terms of structure, toxicity, and reactivity:

Key Observations:

Structural Variations: The phenyl group in O,O-diethyl phenylphosphonothioate differentiates it from parathion (4-nitrophenyl) and chlorpyrifos (trichloropyridyl).

Toxicity Profiles: O,O-Diethyl phenylphosphonothioate exhibits delayed neurotoxicity in hens at 25 mg/kg/d, unlike parathion, which primarily causes acute toxicity . EPN and leptophos show higher acute toxicity due to electron-withdrawing substituents (e.g., nitro, halogens) enhancing acetylcholinesterase (AChE) inhibition .

Metabolic Pathways: Most compounds undergo oxidative desulfuration (P=S → P=O) to form active oxons. However, O,O-diethyl phenylphosphonothioate’s delayed toxicity suggests a unique mechanism involving non-cholinergic targets .

Reactivity and Degradation

Table 2: Catalyzed Methanolysis Rates (La³⁺-Mediated, pH 9.1)

Key Findings:

- O,O-Diethyl phenylphosphonothioate analogs (e.g., 4a, 4b) exhibit slower methanolysis than paraoxon due to reduced electrophilicity at the phosphorus center caused by the P=S bond .

- La³⁺ dimers enhance nucleophilic attack by coordinating to the P=O/S group, accelerating degradation .

Research Implications

- Environmental Persistence: The slower degradation of phosphonothioates (vs. phosphates) suggests higher environmental persistence, necessitating advanced catalytic methods for remediation .

- Neurotoxicity Mechanisms: Delayed neurotoxicity in hens by O,O-diethyl phenylphosphonothioate may involve inhibition of neuropathy target esterase (NTE), distinct from AChE inhibition .

Biological Activity

O,O-Diethyl phenylphosphonothioate (commonly known as cyanofenphos) is an organophosphorus compound with significant biological activity, primarily as an inhibitor of the enzyme acetylcholinesterase (AChE). This inhibition leads to neurotoxic effects, making it a compound of interest in both toxicology and pharmacology. The following sections detail its mechanisms of action, biological effects, and relevant research findings.

Inhibition of Acetylcholinesterase:

O,O-Diethyl phenylphosphonothioate exerts its biological effects primarily through the inhibition of AChE. This enzyme is crucial for the breakdown of acetylcholine in synaptic clefts. When inhibited, acetylcholine accumulates, leading to prolonged stimulation of cholinergic receptors, which can result in symptoms such as muscle twitching, paralysis, and potentially death due to respiratory failure.

Biological Effects

-

Neurotoxicity:

- The compound's neurotoxic effects are well-documented. Studies have shown that exposure to O,O-Diethyl phenylphosphonothioate results in significant reductions in cholinesterase activity in both plasma and red blood cells. For example, a study noted decreased cholinesterase levels in dogs exposed to 100 ppm over a period of months .

- In laboratory settings, animal studies indicated that moderate ataxia was observed at high doses without significant effects on body weight or survival rates .

- Environmental Persistence:

- Toxicological Studies:

Comparative Analysis with Similar Compounds

A comparative analysis highlights the structural and functional similarities and differences among various organophosphate compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| O,O-Diethyl phenylphosphonothioate | Two ethyl groups and a phenyl group | Strong AChE inhibitor |

| O,O-Diethyl methylphosphonothioate | Two ethyl groups and a methyl group | AChE inhibition with lower potency |

| O,O-Diethyl S-(p-nitrophenyl) phosphorothioate | Two ethyl groups and a nitrophenyl group | Increased toxicity due to nitro group |

Case Studies

-

Kinetic Studies :

A kinetic study evaluated the reactions of O,O-Diethyl phenylphosphonothioate with hydroxyl radicals and nitrate radicals. The study measured rate constants indicating its reactivity under atmospheric conditions, which is crucial for understanding its environmental impact . -

Long-term Effects :

In chronic exposure studies involving dogs and cows, researchers monitored physiological changes and biochemical markers over extended periods. While acute neurotoxic effects were observed at high doses, long-term studies indicated potential for chronic health issues related to enzyme inhibition without immediate lethality .

Research Findings

Recent research has focused on the implications of O,O-Diethyl phenylphosphonothioate's biological activity:

- Neurobiological Research : The compound has been utilized as a model for studying AChE inhibition mechanisms, providing insights that could inform therapeutic strategies for conditions involving cholinergic dysfunction.

- Environmental Studies : Investigations into its degradation pathways suggest that while it is persistent in the environment, certain conditions may enhance its breakdown into less toxic products .

Q & A

Q. How should researchers design dose-response studies to evaluate the compound’s ecotoxicological effects?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.